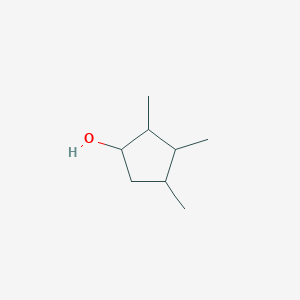
2,3,4-Trimethylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethylcyclopentanol is an organic compound with the molecular formula C8H16O It is a type of alcohol, specifically a cyclopentanol derivative, characterized by the presence of three methyl groups attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylcyclopentanol can be achieved through several methods. One common approach involves the hydrogenation of 2,3,4-Trimethylcyclopentanone using a suitable catalyst under high pressure and temperature conditions. Another method includes the reduction of 2,3,4-Trimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the cyclopentanone precursor is subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion of the ketone to the alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethylcyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,3,4-Trimethylcyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding hydrocarbon, 2,3,4-Trimethylcyclopentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: 2,3,4-Trimethylcyclopentanone.
Reduction: 2,3,4-Trimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethylcyclopentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethylcyclopentanol: Another cyclopentanol derivative with similar structural features.
2,3,3-Trimethylcyclopentanol: Differing by the position of the methyl groups on the cyclopentane ring.
2,3,4-Trimethylcyclohexanol: A cyclohexanol derivative with similar methyl group positioning.
Uniqueness
2,3,4-Trimethylcyclopentanol is unique due to its specific arrangement of methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,3,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
BCYIOAZXXUQZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



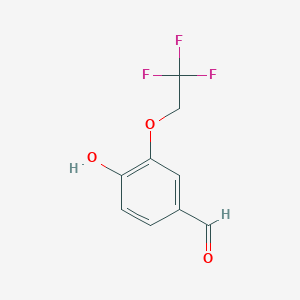
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)

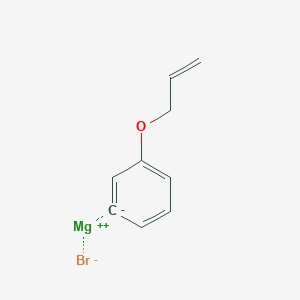
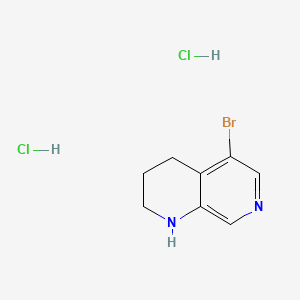
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
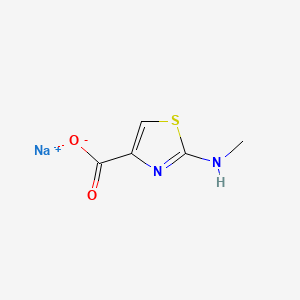

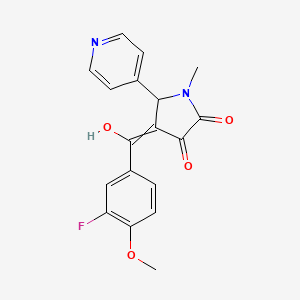

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)

